molecular formula C16H13ClN2S B2889039 2-((4-chlorobenzyl)thio)-5-phenyl-1H-imidazole CAS No. 132346-59-9

2-((4-chlorobenzyl)thio)-5-phenyl-1H-imidazole

Cat. No.: B2889039
CAS No.: 132346-59-9
M. Wt: 300.8
InChI Key: HUQLPXZJQXSYLK-UHFFFAOYSA-N
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Description

2-((4-chlorobenzyl)thio)-5-phenyl-1H-imidazole is an organic compound that features a unique structure combining a chlorobenzylthio group and a phenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorobenzyl)thio)-5-phenyl-1H-imidazole typically involves the reaction of 4-chlorobenzyl chloride with 5-phenyl-1H-imidazole-2-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the chlorobenzyl group, potentially leading to dechlorination or hydrogenation products.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated or hydrogenated derivatives.

    Substitution: Azide or thiol-substituted products.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-chlorobenzyl)thio)-5-phenyl-1H-imidazole stands out due to its unique combination of a chlorobenzylthio group and a phenyl group on an imidazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2S/c17-14-8-6-12(7-9-14)11-20-16-18-10-15(19-16)13-4-2-1-3-5-13/h1-10H,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQLPXZJQXSYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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